molecular formula C16H27Cl3N2O2 B4720110 N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride

N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride

Cat. No. B4720110
M. Wt: 385.8 g/mol
InChI Key: HQICBBCFAQVXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride, also known as CEPM, is a novel compound that has been widely studied in recent years due to its potential use in various scientific research applications. CEPM is a synthetic molecule that belongs to the class of benzylamines and has a unique chemical structure that makes it an attractive target for research. In

Mechanism of Action

The mechanism of action of N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride involves its ability to bind to the regulatory domain of PKC, thereby inhibiting its activity. This leads to the downregulation of various cellular processes that are regulated by PKC, including cell proliferation, apoptosis, and migration. N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride has been shown to be highly selective for PKC, with minimal off-target effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride inhibits the growth and proliferation of cancer cells, including breast, prostate, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. In addition, N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride has several advantages for lab experiments. It is a highly selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. It is also a synthetic compound, which means that it can be easily synthesized and modified for use in various experiments. However, there are also some limitations to the use of N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride in lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. In addition, the synthesis of N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride is a complex process that requires expertise in organic chemistry.

Future Directions

There are several future directions for research on N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride. One area of research is the development of more potent and selective inhibitors of PKC based on the structure of N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride. Another area of research is the investigation of the long-term effects of N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride on cells and tissues. Additionally, the potential use of N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases, should be further explored. Overall, N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride is a promising compound that has the potential to be a valuable tool for scientific research and a potential therapeutic agent for the treatment of various diseases.

Scientific Research Applications

N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is its use as a selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is a key regulator of many cellular processes, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride has been shown to selectively inhibit the activity of PKC, making it a potential therapeutic agent for the treatment of these diseases.

properties

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O2.2ClH/c1-2-21-16-5-4-14(12-15(16)17)13-18-6-3-7-19-8-10-20-11-9-19;;/h4-5,12,18H,2-3,6-11,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQICBBCFAQVXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCCN2CCOCC2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-ethoxybenzyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride
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